molecular formula C20H23N5O B5587580 11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Cat. No. B5587580
M. Wt: 349.4 g/mol
InChI Key: MWLAQVDUYIUGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a complex heterocyclic molecule that lies within the realm of pyrimidoquinoline and quinoxaline derivatives. These classes of compounds are known for their wide range of biological activities and have attracted considerable interest in both medicinal chemistry and synthetic organic chemistry. The focus will be on the synthetic approaches, structural elucidation, and the broad spectrum of chemical and physical properties that characterize these molecules.

Synthesis Analysis

Recent research has developed various synthetic strategies for compounds within the pyrimidoquinoline and quinoxaline families. For instance, a novel synthetic protocol utilizing copper-catalyzed one-pot multicomponent reactions allows for the efficient synthesis of pyrimido[4,5-b]quinolin-4-ones. This method combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, offering a practical approach to synthesizing complex compounds (Zhang, Guo, & Fan, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidoquinoline and quinoxaline derivatives has been extensively characterized using various spectroscopic techniques. One study detailed the synthesis and characterization of a quinoxaline derivative, highlighting the use of NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography. These techniques provide comprehensive insights into the electronic and structural properties of these compounds (Faizi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrimidoquinoline and quinoxaline derivatives is influenced by their structural features. These compounds participate in various chemical reactions, including coupling reactions and cyclization processes. For example, the palladium-catalyzed intramolecular arylation has been employed to synthesize novel tetracyclic structures within this chemical family, demonstrating the compounds' versatility in organic synthesis (Delest et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline nature, play a crucial role in the application of these compounds. While specific data on "11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one" are not directly available, related studies on quinoxaline derivatives reveal significant insights into their physical characteristics. These properties are often determined using analytical and spectroscopic methods, facilitating the compounds' purification and application in various fields (Kasatkina et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the compound's behavior in biological systems and synthetic applications. Pyrimidoquinoline and quinoxaline derivatives exhibit a range of chemical behaviors, from acting as intermediates in organic synthesis to serving as core structures in pharmacologically active molecules. Their reactivity patterns are essential for designing novel compounds with desired biological activities (Wang et al., 2013).

properties

IUPAC Name

17-butyl-13-(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-4-5-10-25-18-16(20(26)24(12-21-18)11-13(2)3)17-19(25)23-15-9-7-6-8-14(15)22-17/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLAQVDUYIUGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-butyl-3-isobutyl-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.